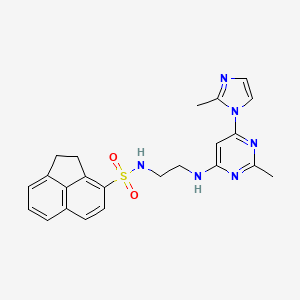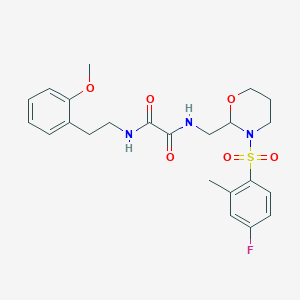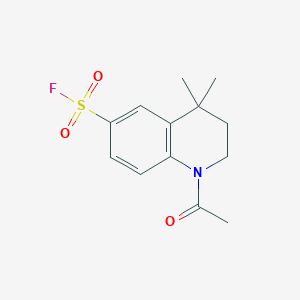
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride, also known as ADQS, is a chemical compound that has been used in scientific research for various purposes.
Aplicaciones Científicas De Investigación
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride has been used in scientific research for various purposes, including as a fluorescent probe for detecting the presence of metal ions such as copper, zinc, and mercury. It has also been used as a reagent for the synthesis of other compounds, such as sulfonamides and sulfonylureas. Additionally, 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride is not fully understood, but it is believed to involve the binding of the compound to metal ions or enzymes in the body. This binding can lead to changes in the activity of these molecules, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride has been shown to have a variety of biochemical and physiological effects in scientific studies. For example, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride in lab experiments is its fluorescent properties, which make it useful for detecting the presence of metal ions. However, one limitation is that it can be difficult to work with due to its high reactivity and sensitivity to air and moisture.
Direcciones Futuras
There are many potential future directions for research involving 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride. One area of interest is the development of new drugs based on the compound's structure and activity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride and its effects on cellular processes. Finally, there is potential for the use of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride in diagnostic applications, such as detecting the presence of metal ions in biological samples.
Métodos De Síntesis
The synthesis of 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride involves a multi-step process that starts with the reaction of 4,4-dimethyl-2,3-dihydroquinoline with acetic anhydride to form 1-acetyl-4,4-dimethyl-2,3-dihydroquinoline. This intermediate is then reacted with sulfonyl chloride to form the final product, 1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride.
Propiedades
IUPAC Name |
1-acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(16)15-7-6-13(2,3)11-8-10(19(14,17)18)4-5-12(11)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZLENFWFKCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=C1C=CC(=C2)S(=O)(=O)F)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4,4-dimethyl-2,3-dihydroquinoline-6-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

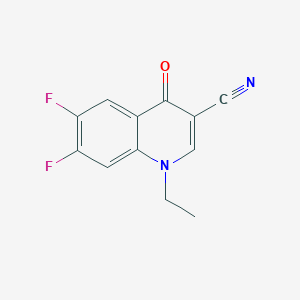
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)



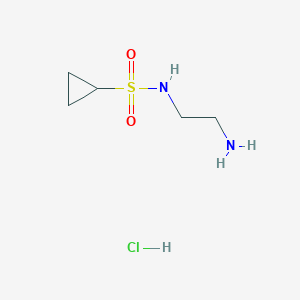
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
